Deacetoxycephalosporin C

Description

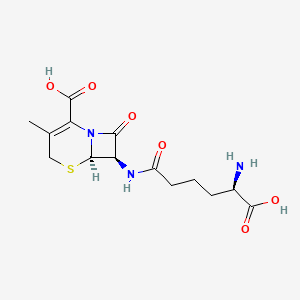

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQIJOYQWYKBOW-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181424 | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26924-74-3 | |

| Record name | Deacetoxycephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetoxycephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetoxycephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Mechanistic Elucidation of Deacetoxycephalosporin C

Elucidation of the Cephalosporin (B10832234) Biosynthetic Cascade Leading to Deacetoxycephalosporin C

The biosynthesis of this compound is a pivotal part of the broader cephalosporin production pathway. researchgate.net It begins with the formation of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), which serves as the initial substrate. wikipedia.orgnih.gov This tripeptide is then cyclized to form isopenicillin N, the first penicillin-type intermediate. wikipedia.orgnih.gov Subsequent enzymatic modifications, including epimerization and ring expansion, lead to the formation of this compound. nih.govoup.com

Isopenicillin N synthase (IPNS), also known as ACV cyclase, is a non-heme iron-dependent dioxygenase that plays a critical role in the biosynthesis of all penicillin and cephalosporin antibiotics. wikipedia.orgisciii.esnih.gov This enzyme catalyzes the oxidative cyclization of the linear tripeptide ACV to form isopenicillin N, which possesses the characteristic bicyclic core of the penicillin family. nih.govebi.ac.uk The reaction requires ferrous iron (Fe²⁺), molecular oxygen, and ascorbate (B8700270) as cofactors. isciii.es IPNS achieves this remarkable transformation by removing four hydrogen atoms from the ACV substrate, leading to the formation of both the β-lactam and thiazolidine (B150603) rings in a single enzymatic step. nih.gov

The catalytic mechanism is thought to commence with the ligation of the substrate's thiolate group to the iron center in the enzyme's active site. nih.govebi.ac.uk This binding event facilitates the interaction with dioxygen, leading to a series of oxidative reactions that result in the formation of the bicyclic isopenicillin N structure and two molecules of water. nih.gov The active site of IPNS is notably buried within a 'jelly-roll' structural motif and is lined with hydrophobic residues, which is believed to create the appropriate environment for this complex reaction to occur. nih.gov

Following the formation of isopenicillin N and its subsequent epimerization to penicillin N, the next crucial step is the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of this compound (DAOC). nih.govoup.com This reaction is catalyzed by this compound synthase (DAOCS), an enzyme also referred to as an expandase. wikipedia.orgnih.gov DAOCS is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase. nih.govacs.org

The ring expansion is an oxidative process where penicillin N, 2-oxoglutarate, and molecular oxygen are the substrates. wikipedia.org The products of this reaction are this compound, succinate (B1194679), carbon dioxide, and water. wikipedia.org In the fungus Acremonium chrysogenum, DAOCS is part of a bifunctional enzyme, encoded by the cefEF gene, which also possesses hydroxylase activity, converting DAOC to deacetylcephalosporin C (DAC). oup.comnih.gov In contrast, in bacteria like Streptomyces clavuligerus, the expandase and hydroxylase activities are carried out by two separate enzymes encoded by the cefE and cefF genes, respectively. nih.govoup.com This represents an interesting case of enzyme evolution and specialization. isciii.es

DAOCS exhibits a high degree of specificity for its natural substrate, penicillin N. nih.gov However, studies have shown that it can also act on other penicillin analogues, albeit with varying efficiency. oup.com For instance, research on DAOCS isozymes has demonstrated good conversion rates for penicillin G and phenethicillin, but lower effectiveness for others like penicillin V and amoxicillin. oup.com The enzyme's substrate selectivity appears to be strict regarding the side chain of the penicillin molecule. oup.com

The catalytic mechanism of DAOCS is believed to follow a consensus mechanism for 2-oxoglutarate dependent oxygenases, involving the formation of a ternary complex of the enzyme, Fe(II), 2-oxoglutarate, and the penicillin substrate. acs.org This complex then reacts with oxygen to generate a highly reactive iron-oxo species that initiates the ring expansion. ebi.ac.uk Structural and kinetic studies have been crucial in understanding these mechanisms. For example, specific amino acid residues at the C-terminus of the enzyme, such as N305 and M306 in A. chrysogenum DAOCS, have been shown to significantly influence enzyme activity and substrate selectivity. nih.gov

This compound Synthase (DAOCS) / Expandase Activity and Ring Expansion Mechanism

Genetic Organization and Regulation of this compound Biosynthetic Genes

The genes responsible for the biosynthesis of this compound are organized in clusters, a common feature for secondary metabolite pathways in both bacteria and fungi. isciii.esoup.com This clustering facilitates the coordinated regulation of the genes involved.

In the cephalosporin-producing fungus Acremonium chrysogenum, the biosynthetic genes are located in at least two separate clusters on different chromosomes. asm.org

The "early" gene cluster : Found on chromosome VII, this cluster contains the pcbAB gene, which codes for the ACV synthetase, and the pcbC gene, which encodes the isopenicillin N synthase. isciii.esisciii.es

The "late" gene cluster : Located on chromosome I, this cluster includes the cefEF gene, which encodes the bifunctional this compound synthase/deacetylcephalosporin C synthase, and the cefG gene, responsible for the final acetylation step. isciii.esisciii.esnih.gov

In the bacterium Streptomyces clavuligerus, the genes are also clustered. The pcbAB and pcbC genes are present, similar to the fungal system. However, the ring expansion and hydroxylation steps are catalyzed by two distinct enzymes encoded by separate genes, cefE (DAOCS) and cefF (DACS), respectively. nih.govoup.com It is hypothesized that a gene duplication event may have led to the evolution of these two specialized enzymes from a common ancestor. isciii.es

The expression of the cephalosporin C biosynthetic genes is tightly regulated at the transcriptional level. ruhr-uni-bochum.deruhr-uni-bochum.de This regulation is influenced by various factors, including nutrient availability and developmental stages of the producing organism. ruhr-uni-bochum.descilit.com

Several transcription factors have been identified that play a role in controlling the expression of these genes. For example, in A. chrysogenum, a global regulator homolog of Aspergillus's veA, known as AcveA, has been shown to control the transcription of multiple cephalosporin biosynthesis genes. asm.org Disruption of AcveA leads to a significant reduction in the transcript levels of cefEF, resulting in an 80% decrease in cephalosporin C production. asm.orgscilit.com Another transcription factor, CPCR1, binds to promoter regions of cephalosporin biosynthesis genes, including pcbC, and is involved in their transcriptional regulation. ruhr-uni-bochum.de Furthermore, factors like glucose availability can repress the transcription of genes such as pcbC and cefEF through the action of repressor proteins like CRE1. ruhr-uni-bochum.de These complex regulatory networks ensure that the production of the antibiotic is finely tuned to the physiological state of the organism. ruhr-uni-bochum.deruhr-uni-bochum.de

Compound and Gene Tables

Table 1: Compounds Mentioned in this Article

| Compound Name | Abbreviation |

| This compound | DAOC |

| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine | ACV |

| Isopenicillin N | IPN |

| Penicillin N | |

| Deacetylcephalosporin C | DAC |

| Penicillin G | |

| Phenethicillin | |

| Penicillin V | |

| Amoxicillin |

Table 2: Genes and Enzymes Mentioned in this Article

| Gene(s) | Enzyme | Function |

| pcbAB | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine Synthetase | Synthesizes the ACV tripeptide |

| pcbC | Isopenicillin N Synthase (IPNS) | Cyclizes ACV to isopenicillin N |

| cefEF (in fungi) | This compound Synthase / Deacetylcephalosporin C Synthase (bifunctional) | Expands penicillin N to DAOC and hydroxylates DAOC to DAC |

| cefE (in bacteria) | This compound Synthase (DAOCS) / Expandase | Expands penicillin N to DAOC |

| cefF (in bacteria) | Deacetylcephalosporin C Synthase (DACS) / Hydroxylase | Hydroxylates DAOC to DAC |

| cefG | Deacetylcephalosporin C Acetyltransferase | Acetylates DAC |

Regulatory Elements and Promoters Influencing Gene Expression

The biosynthesis of this compound is intricately regulated at the genetic level, involving specific regulatory proteins and promoter regions that control the expression of the necessary biosynthetic genes. In cephamycin-producing organisms like Streptomyces clavuligerus, a key regulatory protein is CcaR, which belongs to the Streptomyces antibiotic regulatory protein (SARP) family. isciii.esmdpi.com Disruption of the ccaR gene leads to the cessation of both cephamycin C and clavulanic acid production, highlighting its critical role. isciii.es Conversely, overexpression of ccaR has been shown to increase the production of both compounds. mdpi.com

CcaR functions as a transcriptional activator by binding to specific DNA sequences known as heptameric repeats located in the promoter regions of target genes. mdpi.comresearchgate.net These binding sites have been identified upstream of several genes within the cephamycin C and clavulanic acid biosynthetic gene clusters. mdpi.comresearchgate.net For instance, CcaR directly controls the expression of the lat and cmcI genes in the cephamycin C cluster. researchgate.net In the absence of CcaR, the expression of these genes is significantly reduced. researchgate.net Furthermore, CcaR is an autoregulatory protein, binding to its own promoter to control its expression. researchgate.net

In fungal producers such as Acremonium chrysogenum, the genes for this compound biosynthesis, namely cefEF (encoding this compound synthase/hydroxylase) and cefG (encoding deacetylcephalosporin C acetyltransferase), are located in a "late cluster" on a specific chromosome. plos.orgnih.gov The expression of these genes is subject to complex regulatory networks influenced by factors like the available carbon source. jst.go.jpasm.org For example, glucose has been observed to repress the enzyme system that converts penicillin N into cephalosporin C. jst.go.jp The promoter of the cefG gene is considered relatively weak, creating a bottleneck in the pathway. isciii.es Replacing this native promoter with stronger promoters has been shown to significantly improve cephalosporin C production. isciii.es

In S. clavuligerus, the genes for isopenicillin N epimerase (cefD) and this compound synthetase (cefE) are located adjacent to each other and are expressed from a single transcript, indicating they are co-transcribed as a polycistronic mRNA. nih.gov The promoter region for this transcript is located upstream of the cefD gene. nih.gov This coordinated expression ensures the sequential conversion of isopenicillin N to this compound.

Table 1: Key Regulatory Elements in this compound Biosynthesis

| Regulatory Element | Organism | Target Genes/Pathways | Function |

| CcaR | Streptomyces clavuligerus | lat, cmcI, cefD, cefF, ccaR (autoregulation), clavulanic acid biosynthesis genes | Positive transcriptional activator of cephamycin C and clavulanic acid biosynthesis. mdpi.comresearchgate.net |

| cefG promoter | Acremonium chrysogenum | cefG | A weak promoter that can limit the rate of deacetylcephalosporin C acetylation. isciii.es |

| cefD-cefE operon promoter | Streptomyces clavuligerus | cefD, cefE | Controls the co-transcription of isopenicillin N epimerase and this compound synthetase. nih.gov |

Precursor Supply and Flux Control in this compound Biosynthesis

The efficient synthesis of this compound is fundamentally dependent on a consistent and balanced supply of its primary building blocks and the metabolic flux through the biosynthetic pathway.

Role of L-α-aminoadipic acid, L-cysteine, and L-valine

The biosynthesis of all classical β-lactam antibiotics, including this compound, begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.denih.govnih.gov These three amino acids are combined by a large, multifunctional enzyme called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ruhr-uni-bochum.denih.gov

L-α-aminoadipic acid is a non-proteinogenic amino acid. nih.gov In fungi, it is an intermediate in the L-lysine biosynthesis pathway. ruhr-uni-bochum.denih.gov In cephamycin-producing bacteria like Streptomyces clavuligerus, it is formed from L-lysine in a two-step process. nih.govresearchgate.net The gene for the first enzyme in this conversion, lysine-6-aminotransferase (lat), is located within the cephamycin gene cluster. researchgate.net

L-cysteine provides the sulfur atom for the thiazolidine ring of the penicillin nucleus, which is subsequently expanded to the dihydrothiazine ring of cephalosporins. ruhr-uni-bochum.de In Acremonium chrysogenum, the supply of L-cysteine through the reverse transsulfuration pathway is crucial for high-level cephalosporin C production. ruhr-uni-bochum.de

L-valine is the precursor for the D-valine moiety of the ACV tripeptide. annualreviews.org

Metabolic Flux Analysis in Producing Strains

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through the complex network of biochemical reactions within a cell. In the context of this compound production, MFA helps to identify how carbon and nitrogen sources are partitioned between primary metabolism (e.g., growth and energy production) and secondary metabolism (antibiotic synthesis). mdpi.com

Studies on producing strains like Penicillium chrysogenum and S. clavuligerus have utilized MFA to understand the distribution of carbon flux. For instance, in S. clavuligerus, the carbon flux from glycerol (B35011) splits into glycolysis, gluconeogenesis, and the clavam pathway for clavulanic acid, which shares regulatory links with cephamycin C biosynthesis. mdpi.com

A key application of MFA is in identifying how to engineer metabolic pathways to enhance product yield. For example, by reconstituting the tricarboxylic acid (TCA) cycle in Escherichia coli to be dependent on the this compound synthase (DAOCS) reaction, the metabolic flux was forcibly channeled through this step. pnas.org This strategy coupled the central metabolism with the desired bioconversion, significantly improving the production of a cephalosporin precursor. pnas.orgnih.gov Such analyses can pinpoint which enzymatic steps are rate-limiting and where metabolic resources are being diverted to competing pathways.

Bottlenecks in Precursor Availability and Conversion

One significant bottleneck is the availability of the precursor L-α-aminoadipic acid. researchgate.net Another potential limitation is the catalytic efficiency of the enzymes in the pathway. The ring expansion of penicillin N to this compound, catalyzed by this compound synthase (DAOCS), is considered a rate-limiting step in cephalosporin biosynthesis. nih.gov

Furthermore, the energy status of the cell, specifically the availability of ATP, can be a major bottleneck. The initial formation of the ACV tripeptide by ACVS is an energy-intensive process, consuming at least three molecules of ATP per molecule of tripeptide formed. plos.org Under suboptimal conditions, this ATP consumption can increase dramatically due to the hydrolysis of reaction intermediates. plos.org The final stages of the cephalosporin C pathway are also considered a bottleneck and are ATP-dependent. plos.org Therefore, engineering strains to have reduced activity in competing ATP-consuming processes, such as the plasma membrane H+-ATPase, has been proposed as a strategy to increase the ATP pool available for antibiotic synthesis. plos.org

The expression level of the biosynthetic enzymes themselves can also create bottlenecks. As mentioned previously, the weak promoter of the cefG gene in A. chrysogenum limits the conversion of deacetylcephalosporin C to cephalosporin C, a step immediately following the formation of this compound. isciii.es Genetic engineering to remove such bottlenecks by overexpressing key enzymes or replacing weak promoters is a common strategy in strain improvement programs. researchgate.net

Enzymatic Biocatalysis and Protein Engineering for Deacetoxycephalosporin C Transformations

Characterization of Deacetoxycephalosporin C Synthase (DAOCS) / Expandase

This compound synthase (DAOCS) is a key enzyme in the biosynthesis of cephalosporins, catalyzing the expansion of the penicillin ring. wikipedia.org In the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), DAOCS is a bifunctional enzyme that also exhibits hydroxylase activity, converting DAOC to DAC. oup.comnih.govnih.gov In contrast, prokaryotes like Streptomyces clavuligerus possess two distinct enzymes for these sequential reactions. oup.comnih.govresearchgate.net The enzyme from S. clavuligerus is one of the most extensively studied and actively engineered for industrial applications. oup.comnih.gov

DAOCS belongs to the family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases. nih.gov The catalytic activity of DAOCS is strictly dependent on the presence of several cofactors. The absolute requirements for the reaction are ferrous iron (Fe(II)), α-ketoglutarate (also known as 2-oxoglutarate), and molecular oxygen (O₂). oup.comnih.govnih.gov The enzyme forms a ternary complex with α-ketoglutarate and the penicillin substrate, which then reacts with oxygen to initiate the ring expansion. nih.gov

The requirement for Fe(II) is highly specific, and other metal cations cannot effectively replace it. tandfonline.com In addition to these essential components, the enzyme's activity is stimulated by ascorbate (B8700270) and dithiothreitol (B142953) (DTT), which help maintain the iron in its reduced ferrous state and protect essential sulfhydryl groups on the enzyme. nih.govasm.org Some studies have also reported stimulation by ATP. nih.gov Conversely, ions such as Cu²⁺, Co²⁺, and Zn²⁺ have been shown to inhibit DAOCS activity. nih.gov The enzyme from C. acremonium exhibits a pH optimum of around 7.5. researchgate.net

Table 1: Cofactors and their Roles in DAOCS Activity

| Cofactor/Component | Role in Catalysis | Reference |

|---|---|---|

| Fe(II) | Essential for forming the reactive ferryl intermediate. | oup.comnih.govtandfonline.com |

| α-Ketoglutarate | Co-substrate that is oxidatively decarboxylated to succinate (B1194679) and CO₂. | oup.comnih.govnih.gov |

| O₂ | Oxidant required for the formation of the high-valent iron-oxygen species. | nih.govnih.gov |

| Ascorbate | Stimulates activity, likely by maintaining Fe(II) in its reduced state. | nih.govasm.org |

| Dithiothreitol (DTT) | Stimulates activity, protecting essential sulfhydryl groups. | nih.govasm.org |

| ATP | Reported to stimulate activity in some cases. | nih.gov |

The three-dimensional structure of DAOCS from Streptomyces clavuligerus has been extensively studied, providing significant insights into its mechanism. nih.govrcsb.orgresearchgate.net The enzyme has a core "jelly-roll" beta-barrel fold, which is a common structural motif in this enzyme superfamily. researchgate.net High-resolution crystal structures have revealed the coordination of the essential Fe(II) ion in the active site. nih.govresearchgate.net The iron is ligated by a conserved facial triad (B1167595) of amino acid residues: two histidines (His183, His243) and one aspartate (Asp185). tandfonline.comresearchgate.net In the absence of substrates, the remaining coordination sites on the iron are occupied by water molecules. researchgate.net

Both rational design and directed evolution approaches have been successfully employed. Rational design, guided by the crystal structure of DAOCS, has focused on mutating residues in and around the active site to better accommodate the bulky phenylacetyl side chain of penicillin G. nih.gov For example, mutations of residues near the substrate-binding pocket have been shown to improve activity. nih.gov

Directed evolution, which involves generating large libraries of random mutants and screening for improved variants, has also yielded significant successes. nih.gov Techniques like error-prone PCR and DNA shuffling have been used to create diverse mutant libraries. mdpi.comresearchgate.net Screening of thousands of clones has identified single point mutations that increased the kcat/Km ratio for penicillin G. nih.gov Combining beneficial mutations has led to even greater improvements. For instance, a quadruple mutant (C155Y/Y184H/V275I/C281Y) showed a 41-fold increase in kcat/Km, and further engineering has produced variants with up to a 118-fold improvement over the wild-type enzyme. mdpi.comresearchgate.net These engineered enzymes are promising candidates for developing cost-effective and environmentally friendly biocatalytic processes for cephalosporin (B10832234) production. nih.govresearchgate.net

Structural Biology of DAOCS and Active Site Analysis

This compound Hydroxylase (DAOC H) / Deacetylcephalosporin C Synthase (DACS) Activity and Mechanism

Following the ring expansion catalyzed by DAOCS, the next step in the biosynthesis of many cephalosporins is the hydroxylation of the 3-methyl group of this compound (DAOC) to form deacetylcephalosporin C (DAC). asm.orgnih.gov This reaction is catalyzed by this compound hydroxylase (DAOC H), also known as deacetylcephalosporin C synthase (DACS). asm.orgwikipedia.org This hydroxylation is a chemically challenging transformation, making the enzymatic route particularly valuable. asm.orgnih.gov

The conversion of DAOC to DAC is an oxidative reaction that requires molecular oxygen. nih.govnih.gov The enzyme belongs to the family of 2-oxoglutarate-dependent oxygenases and utilizes the same set of cofactors as DAOCS: Fe(II), α-ketoglutarate, and O₂. nih.govwikipedia.org In the reaction, one atom of oxygen from O₂ is incorporated into the methyl group of DAOC, while the other reduces α-ketoglutarate to succinate and CO₂. wikipedia.org Like DAOCS, the activity of DACS is also stimulated by reducing agents such as ascorbate. nih.gov This enzymatic step is crucial as the resulting hydroxyl group in DAC provides a site for further chemical or enzymatic modifications to produce a wide range of semi-synthetic cephalosporins. asm.orgnih.gov

The nature of the enzyme responsible for DAOC hydroxylation differs between fungal and bacterial species. nih.govresearchgate.net

In the fungus Acremonium chrysogenum , a single bifunctional protein, often referred to as DAOCS/DACS, catalyzes both the ring expansion of penicillin N and the subsequent hydroxylation of DAOC. oup.comnih.govresearchgate.net This monomeric protein was purified and found to have a molecular weight of approximately 41,000 Da. nih.govasm.org The ratio of expandase to hydroxylase activity in the purified enzyme from A. chrysogenum was consistently found to be around 7:1. nih.govasm.org

In contrast, in the bacterium Streptomyces clavuligerus , these two reactions are catalyzed by two separate, monofunctional enzymes. oup.comslu.se The ring expansion is performed by DAOCS (encoded by the cefE gene), and the hydroxylation is carried out by DACS (encoded by the cefF gene). oup.comnih.gov These two enzymes are distinct but share significant sequence similarity, suggesting they arose from a gene duplication event. researchgate.netasm.org DACS from S. clavuligerus has been cloned, sequenced, and expressed in E. coli for further study and engineering efforts. oup.comnih.gov Similar dedicated hydroxylase enzymes have also been characterized from other bacteria like Nocardia lactamdurans. wikipedia.orggenome.jp

Table 2: Comparison of DAOC Hydroxylase in Different Organisms

| Organism | Enzyme Nature | Gene(s) | Key Characteristics | Reference |

|---|---|---|---|---|

| Acremonium chrysogenum | Bifunctional (DAOCS/DACS) | cefEF | Single polypeptide with both expandase and hydroxylase activities. | oup.comnih.govresearchgate.net |

| Streptomyces clavuligerus | Monofunctional (DACS) | cefF | Separate enzyme from DAOCS (cefE); dedicated hydroxylase. | oup.comnih.govslu.se |

| Nocardia lactamdurans | Monofunctional (3'-methylcephem hydroxylase) | cefF | A distinct hydroxylase enzyme. | wikipedia.orggenome.jp |

Engineering of DACS for Industrial Bioconversion

The industrial production of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a crucial precursor for many semisynthetic cephalosporins, has traditionally relied on chemical ring expansion of penicillin G. oup.com This process, however, has significant environmental drawbacks, prompting the development of a "greener" alternative using enzymatic bioconversion. asm.orgdigitellinc.com The key enzyme in this alternative route is this compound synthase (DACS), also known as expandase. oup.comnih.gov While DACS naturally catalyzes the expansion of the five-membered thiazolidine (B150603) ring of penicillin N to the six-membered dihydrothiazine ring of this compound (DAOC), its efficiency with the industrially preferred and less expensive substrate, penicillin G, is low. digitellinc.comnih.govnih.gov Consequently, significant research has focused on engineering the DACS enzyme, particularly from Streptomyces clavuligerus (ScDAOCS), to enhance its catalytic activity and specificity towards penicillin G. oup.comdigitellinc.comnih.gov

Protein engineering efforts have employed various strategies, including random mutagenesis, site-directed mutagenesis, and computational design, to improve the enzyme's performance. nih.govnih.gov By creating and screening libraries of mutant enzymes, researchers have identified specific amino acid substitutions that significantly boost the conversion of penicillin G to its corresponding cephalosporin analogue, phenylacetyl-7-ADCA (G-7-ADCA). asm.orgnih.gov

Initial rounds of random mutagenesis on ScDAOCS identified single mutations like G79E, V275I, and C281Y, which resulted in a two- to six-fold increase in the catalytic efficiency (kcat/Km) compared to the wild-type enzyme. nih.govasm.org Subsequent site-directed mutagenesis targeting residues near the substrate binding site yielded mutants such as N304K and I305L/M, with even greater improvements—up to a 14-fold increase in kcat/Km values. asm.org Further optimization has been achieved by combining these beneficial mutations. asm.orgasm.org For instance, the double mutant YS67 (V275I, I305M) exhibited a remarkable 32-fold increase in the kcat/Km ratio for penicillin G. asm.org The triple mutant YS81 (V275I, C281Y, I305M) showed a 13-fold increase in relative activity toward penicillin G. asm.org These engineered enzymes represent significant progress towards developing a commercially viable and environmentally friendly whole-cell or enzymatic process for 7-ADCA production. oup.com

Table 1: Engineered Mutants of S. clavuligerus this compound Synthase (DACS) with Improved Activity Towards Penicillin G

| Mutant | Amino Acid Substitution(s) | Fold Increase in kcat/Km Ratio (vs. Wild-Type) | Reference |

|---|---|---|---|

| G79E | Glycine to Glutamic Acid at position 79 | 2-6x | nih.govasm.org |

| V275I | Valine to Isoleucine at position 275 | 2-6x | nih.govasm.org |

| C281Y | Cysteine to Tyrosine at position 281 | 2-6x | nih.govasm.org |

| N304K | Asparagine to Lysine at position 304 | 6-14x | asm.org |

| I305L | Isoleucine to Leucine at position 305 | 6-14x | asm.org |

| I305M | Isoleucine to Methionine at position 305 | 6-14x | asm.org |

| YS67 | V275I, I305M | 32x | asm.org |

Other Enzymes Involved in Ancillary or Alternative this compound Transformations

Beyond the primary ring-expansion reaction, this compound (DAOC) is a substrate for other important enzymatic transformations that are either part of the natural biosynthetic pathway (ancillary) or part of engineered pathways for producing valuable intermediates (alternative).

An essential ancillary transformation in cephalosporin-producing organisms is the hydroxylation of DAOC. This reaction is catalyzed by this compound hydroxylase, also known as deacetylcephalosporin C synthase (DACS). nih.govwikipedia.org This 2-oxoglutarate-dependent oxygenase converts the C-3 methyl group of DAOC into a hydroxyl group, yielding deacetylcephalosporin C (DAC). nih.govresearchgate.net Interestingly, the enzymatic machinery differs between organisms. In the bacterium Streptomyces clavuligerus, the expandase (DAOCS) and hydroxylase (DACS) are two distinct, separate enzymes that catalyze sequential reactions. hud.ac.uknih.gov In contrast, the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium) possesses a single bifunctional enzyme, encoded by the cefEF gene, that carries out both the ring expansion of penicillin N to DAOC and the subsequent hydroxylation of DAOC to DAC. researchgate.netnih.govspringernature.com

From a biotechnological perspective, alternative enzymatic transformations of DAOC are of high interest, particularly for the production of the key cephalosporin intermediate 7-ADCA. springernature.commdpi.com A robust bioprocess has been developed that uses DAOC, produced via fermentation in engineered strains of A. chrysogenum, as a starting material. springernature.comgoogle.comresearchgate.net This DAOC is then subjected to a two-step enzymatic conversion to yield 7-ADCA. springernature.commdpi.com The first step employs a D-amino acid oxidase (DAO) to oxidatively deaminate the D-α-aminoadipyl side chain of DAOC, resulting in the formation of glutaryl-7-aminocephalosporanic acid (GL-7-ADCA). mdpi.comgoogle.com In the second step, a glutaryl acylase (GLA) specifically removes the glutaryl side chain from GL-7-ADCA to produce the final product, 7-ADCA. springernature.commdpi.com This two-enzyme system provides an efficient and green route to a crucial pharmaceutical building block. google.comresearchgate.net

Table 2: Enzymes Involved in Ancillary and Alternative Transformations of this compound

| Enzyme | Abbreviation | Source Organism (Example) | Transformation Type | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|---|

| Deacetylcephalosporin C Synthase / this compound Hydroxylase | DACS / DAOC Hydroxylase | Streptomyces clavuligerus | Ancillary | This compound, 2-oxoglutarate, O₂ | Deacetylcephalosporin C, Succinate, CO₂ | nih.govwikipedia.orghud.ac.uk |

| This compound Synthase / Hydroxylase (bifunctional) | DAOCS/DACS | Acremonium chrysogenum | Ancillary | This compound, 2-oxoglutarate, O₂ | Deacetylcephalosporin C, Succinate, CO₂ | researchgate.netnih.gov |

| D-Amino Acid Oxidase | DAO | Trigonopsis variabilis | Alternative | This compound, O₂ | Glutaryl-7-aminocephalosporanic acid (GL-7-ADCA), H₂O₂ | mdpi.comgoogle.com |

Microbial Fermentation and Bioprocess Engineering for Deacetoxycephalosporin C Production

Producer Microorganisms and Strain Development

The foundation of DAOC production lies in the selection and improvement of microbial strains. Both native producers and genetically engineered organisms are employed for this purpose.

Acremonium chrysogenum is the primary industrial fungus used for the production of cephalosporins, including the precursor DAOC. oup.complos.org Wild-type strains of A. chrysogenum naturally produce cephalosporin (B10832234) C (CPC), with DAOC being a key intermediate in the biosynthetic pathway. mdpi.comoup.comresearchgate.net The conversion of penicillin N to DAOC is catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase. nih.gov In A. chrysogenum, this enzyme is part of a bifunctional protein encoded by the cefEF gene, which also possesses hydroxylase activity, converting DAOC to deacetylcephalosporin C (DAC). oup.comnih.govresearchgate.net

Significant efforts in strain development have focused on increasing the titers of cephalosporins. Classical strain improvement programs have utilized random mutagenesis through UV irradiation and chemical mutagens, followed by screening for high-producing variants. mdpi.com This has led to industrial strains with dramatically increased CPC production, sometimes 200–300 times higher than the original wild-type strain. mdpi.com

Modern genetic engineering techniques have provided more targeted approaches. Key strategies include:

Gene dosage amplification : Increasing the copy number of biosynthetic genes, such as cefEF and cefG (which encodes deacetylcephalosporin C acetyltransferase), has been shown to improve CPC production and reduce the accumulation of intermediates like DAOC and DAC. oup.comresearchgate.netnih.gov

Disruption of competing pathways : To specifically accumulate DAOC, the cefEF gene can be disrupted to eliminate the subsequent hydroxylation step to DAC. researchgate.net

Heterologous gene expression : Introducing genes from other organisms, such as the cefE gene from Streptomyces clavuligerus (which only has expandase activity) into a cefEF-disrupted A. chrysogenum strain, results in the high-level production of DAOC. researchgate.net Strains engineered in this manner can achieve DAOC production levels that are 75-80% of the total β-lactams produced by the parent overproducing strain. researchgate.netresearchgate.net

These genetic manipulations aim to overcome bottlenecks in the biosynthetic pathway and channel metabolic flux towards the desired product. oup.com

To circumvent the complexities of working with filamentous fungi, researchers have explored reconstructing the DAOC biosynthetic pathway in more easily manipulated host organisms like yeast and bacteria.

Pichia pastoris , a methylotrophic yeast, is a popular system for heterologous protein expression due to its ability to grow to high cell densities and perform eukaryotic post-translational modifications. nih.govmdpi.com Its strong, inducible promoters, such as the alcohol oxidase (AOX) promoter, are well-suited for driving high-level expression of foreign genes. nih.gov While specific examples of complete DAOC pathway reconstruction in P. pastoris are not extensively detailed in the provided context, its successful use for producing a wide range of industrial enzymes and proteins makes it a viable candidate for this application. oup.comnih.gov

Escherichia coli is another workhorse for metabolic engineering. Scientists have successfully engineered E. coli to function as a whole-cell biocatalyst for converting penicillin G into a precursor for 7-aminodeacetoxycephalosporanic acid (7-ADCA). pnas.orgresearchgate.net This was achieved by expressing the this compound synthase (DAOCS) from S. clavuligerus. pnas.org A key strategy involved reconstituting the tricarboxylic acid (TCA) cycle by deleting the native sucA gene (encoding a subunit of the α-ketoglutarate dehydrogenase complex) and forcing the metabolic flux from α-ketoglutarate to succinate (B1194679) through the DAOCS-catalyzed reaction. pnas.orgresearchgate.nethep.com.cn This innovative approach couples the production of the desired compound directly to the central metabolism and growth of the cell. Further engineering to reduce acetate (B1210297) accumulation and prevent product degradation significantly increased the final yield. pnas.orgpnas.org

Acremonium chrysogenum (formerly Cephalosporium acremonium)

Fermentation Strategies and Process Optimization

Beyond strain development, the conditions under which the microorganisms are grown play a critical role in maximizing DAOC production. Bioprocess engineers employ various fermentation strategies and meticulously control environmental parameters.

Fed-batch cultivation is a widely used strategy in industrial antibiotic production. scielo.brresearchgate.net This method involves the controlled feeding of nutrients, typically a carbon source, to the bioreactor during the fermentation process. This approach helps to overcome substrate inhibition and catabolite repression, where high concentrations of a readily metabolized carbon source like glucose can suppress the production of secondary metabolites like cephalosporins. scielo.brjst.go.jpresearcher.life By maintaining a low concentration of the limiting nutrient, the production phase can be prolonged, leading to higher final product titers. scielo.br For example, fed-batch cultures of A. chrysogenum using crude glycerol (B35011) as a feed have shown a significant improvement in cephalosporin C production. researchgate.net

Continuous fermentation , where fresh medium is continuously added and culture broth is simultaneously removed, has also been explored. This method allows for steady-state operation and can be highly productive. Studies with Penicillium chrysogenum expressing the expandase gene from S. clavuligerus have utilized continuous cultivation to study the kinetics of adipoyl-7-aminodeacetoxycephalosporanic acid formation. royalsocietypublishing.org

Table 1: Comparison of Fermentation Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Fed-Batch | Nutrients are added incrementally during the fermentation. | Overcomes substrate inhibition, avoids catabolite repression, prolongs production phase, achieves high product concentrations. |

| Continuous | Fresh medium is continuously added while culture is removed. | Maintains steady-state conditions, high potential for productivity, allows for precise control of growth rate. |

The physical and chemical environment within the fermenter must be precisely controlled for optimal microbial growth and product synthesis.

pH : The pH of the culture medium is a critical parameter. For S. clavuligerus, the pH is often controlled around 6.8. scielo.br In post-fermentation processing of cephalosporins with A. chrysogenum, pH can be adjusted to optimize enzymatic reactions, with values as high as 9.5 being used. mdpi.com

Temperature : Temperature affects both microbial growth and enzyme stability. Fermentations are typically carried out within a specific temperature range optimal for the producer organism, such as 28°C for S. clavuligerus or 25-27°C for A. chrysogenum. scielo.brmdpi.comnih.gov Lower temperatures may be used during specific phases to enhance product stability. mdpi.com

Aeration (Dissolved Oxygen) : The biosynthesis of cephalosporins is a highly aerobic process. The expandase (DAOCS) and hydroxylase enzymes are oxygenases, requiring molecular oxygen for their catalytic activity. nih.govnih.gov Maintaining an adequate dissolved oxygen (DO) concentration is crucial. Studies have shown that reducing the DO level from 40% to 5% saturation drastically decreased CPC concentration from 7.2 g/L to 1.1 g/L in an A. chrysogenum fermentation, while the precursor penicillin N accumulated. nih.gov Therefore, efficient aeration and agitation are essential in large-scale fermenters to ensure sufficient oxygen transfer from the gas phase to the cells. researchgate.net

The composition of the culture medium provides the necessary building blocks and energy for cell growth and DAOC synthesis. Media are often complex, containing a variety of carbon and nitrogen sources, as well as essential minerals and precursors.

Carbon Sources : Glucose, sucrose, and glycerol are common carbon sources. scielo.brjst.go.jpmdpi.com However, high glucose concentrations can repress cephalosporin synthesis. jst.go.jpresearcher.life Therefore, slowly metabolized carbon sources or the use of fed-batch strategies are preferred. scielo.brmdpi.com For instance, starch is considered more suitable for cephamycin C production in S. clavuligerus compared to glycerol, which favors clavulanic acid. scielo.br

Nitrogen Sources : Complex nitrogen sources like soybean meal, peanut flour, and yeast extract are frequently used. scielo.brnih.gov The type and concentration of the nitrogen source can regulate antibiotic production. scielo.org.mx High concentrations of ammonium (B1175870) can be repressive. hep.com.cn

Precursors and Stimulants : The addition of precursors can enhance yield. Methionine is a well-known stimulant of cephalosporin production in A. chrysogenum, partly by supplying sulfur for the β-lactam ring. researchgate.net Other amino acids that are direct precursors, such as L-α-aminoadipic acid, L-cysteine, and L-valine, are also critical. nih.gov

Phosphate (B84403) : Phosphate concentration must also be carefully controlled, as high levels can inhibit secondary metabolite production in some Streptomyces species. scielo.org.co

Optimization of media composition is often achieved using statistical methods like response surface methodology to identify the ideal concentrations of key components for maximizing yield. hep.com.cn

Table 2: Key Media Components and Their Roles in Fermentation

| Component | Examples | Role in Fermentation |

|---|---|---|

| Carbon Source | Glucose, Sucrose, Glycerol, Starch, Oils | Provides energy and carbon backbones for biosynthesis. scielo.brresearchgate.netmdpi.com |

| Nitrogen Source | Soybean Meal, Peanut Flour, Peptone, Ammonium Salts | Provides nitrogen for amino acids, proteins, and nucleic acids. scielo.brnih.govasm.org |

| Precursors | Methionine, Valine, Cysteine, α-Aminoadipic acid | Direct building blocks for the cephalosporin molecule; can stimulate production. researchgate.netnih.gov |

| Minerals/Salts | K₂HPO₄, MgSO₄, FeSO₄ | Essential cofactors for enzymes and for maintaining osmotic balance. scielo.brhep.com.cn |

Optimization of Culture Conditions (pH, Temperature, Aeration)

Downstream Processing and Recovery Methodologies for this compound

The initial step in the downstream processing of DAOC typically involves the separation of the microbial cells from the fermentation broth. This is commonly achieved through centrifugation or microfiltration. Once the cell-free broth is obtained, various extraction techniques can be employed to concentrate the DAOC and remove impurities.

One common approach is the use of aqueous two-phase systems (ATPS) . This method involves creating a biphasic system, for instance, by mixing polyethylene (B3416737) glycol (PEG) with a salt solution like ammonium sulfate. researchgate.net The differential partitioning of DAOC and impurities between the two aqueous phases allows for its selective extraction. Factors such as pH, temperature, the presence of neutral salts, and centrifugal force can be optimized to enhance the extraction efficiency. researchgate.net For example, the addition of 0.1% NaCl has been shown to improve the recovery yield of cephalosporin C, a closely related compound. researchgate.net

Another technique is liquid-liquid extraction , although it is considered less efficient for hydrophilic antibiotics like cephalosporins due to their high water solubility. researchgate.net To circumvent this, the pH of the broth can be adjusted to increase the hydrophobicity of the target molecule, thereby improving extraction into an organic solvent. acs.org However, recent research has focused on alternatives to traditional organic solvents, such as hydrophobic ionic liquids, which have demonstrated high extraction efficiencies for related β-lactam antibiotics. acs.org

Solid-phase extraction (SPE) is also utilized, often following other purification steps like ion-exchange chromatography, to remove salts and further concentrate the product. acs.org For instance, a C18 cartridge can be used for this purpose, leading to a reduction in the concentration of contaminants. acs.org

The table below summarizes key parameters and findings related to extraction techniques for cephalosporins.

| Extraction Technique | Key Parameters | Observations and Findings |

| Aqueous Two-Phase System (ATPS) | Polymer (e.g., PEG 3350), Salt (e.g., (NH4)2SO4), pH, Temperature, Centrifugal Force, Neutral Salts (e.g., NaCl) | Extraction efficiency is improved by optimizing centrifugal force and time. Addition of 0.1% NaCl can enhance recovery yield. researchgate.net |

| Liquid-Liquid Extraction | pH adjustment, Organic Solvent selection | Less efficient for hydrophilic cephalosporins. Adjusting pH can increase hydrophobicity and improve extraction. researchgate.netacs.org |

| Solid-Phase Extraction (SPE) | Adsorbent (e.g., C18), Elution Solvent | Effective for desalting and concentrating the product after initial purification steps. acs.org |

Chromatography is a cornerstone of DAOC purification, enabling the separation of the target molecule from structurally similar impurities. diva-portal.org Both ion-exchange and reverse-phase chromatography are extensively used.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge at a specific pH. huji.ac.il For the purification of cephamycin C, a related β-lactam, an anionic resin like Q Sepharose XL has been used effectively. acs.org By applying a stepwise gradient of a salt solution (e.g., NaCl), cephamycin C can be separated from other antibiotics. acs.org The flow rate during elution can affect the separation, with higher flow rates potentially causing band broadening. acs.org The use of both anion and cation exchange chromatography can provide different selectivities within a single purification strategy. sjsu.edu

Reverse-Phase Chromatography (RPC) separates molecules based on their hydrophobicity. sigmaaldrich.com A typical RPC setup uses a stationary phase, such as silica (B1680970) with bonded hydrophobic groups, and a mobile phase of varying polarity. sigmaaldrich.com For the analysis of β-lactams, including DAOC, a C18 reversed-phase column is commonly employed. nih.govmdx.ac.uk Pre-column derivatization with a fluorescent agent like 9-fluorenylmethylchloroformate can be used to enhance the detection of DAOC at low concentrations. nih.govmdx.ac.uk This method has achieved detection limits for DAOC in broth as low as 0.25 µg/ml. nih.govmdx.ac.uk RPC is also used in preparative and process-scale separations. sigmaaldrich.com

The following table outlines the application of these chromatographic techniques in the purification of DAOC and related compounds.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Elution Condition | Key Application/Finding |

| Ion-Exchange Chromatography (IEX) | Q Sepharose XL (anionic) | Stepwise NaCl gradient (e.g., 0.1%, 0.3%, 0.5%) | Separation of cephamycin C from other antibiotics. acs.org |

| Reverse-Phase Chromatography (RPC) | C18 silica | Gradient elution with organic solvents (e.g., methanol, acetonitrile) and water | Analytical determination of DAOC with detection limits of 0.25 µg/ml in broth. nih.govmdx.ac.uk Also used for preparative purification. sigmaaldrich.com |

Crystallization is a powerful technique for achieving high purity of the final product. For DAOC, crystallization is often the final step after a series of purification methodologies. The process relies on creating a supersaturated solution from which the DAOC will precipitate in a crystalline form, leaving impurities behind in the solution.

The purification strategy for obtaining highly purified this compound synthase (DAOCS), the enzyme responsible for producing DAOC, often involves multiple chromatographic steps. kuleuven.be A typical multi-step purification protocol might include:

Capture: An initial step to isolate, concentrate, and stabilize the target molecule. Ion-exchange chromatography is often used for this purpose. diva-portal.orgsjsu.edu

Intermediate Purification: Further removal of impurities. Techniques like hydrophobic interaction chromatography (HIC) can be employed. diva-portal.org

Polishing: The final step to achieve high purity. Gel filtration (size-exclusion chromatography) is a common choice for this stage. diva-portal.org

A summary of a multi-step purification strategy for a related enzyme is presented below.

| Purification Step | Chromatographic Technique | Purpose |

| Capture | Anion-Exchange Chromatography (AIEX) | Isolate, concentrate, and stabilize the target protein. diva-portal.org |

| Intermediate Purification | Hydrophobic Interaction Chromatography (HIC) | Remove bulk impurities. diva-portal.org |

| Polishing | Gel Filtration (GF) | Achieve final high purity. diva-portal.org |

Metabolic Engineering and Synthetic Biology Approaches for Deacetoxycephalosporin C Pathway Manipulation

Genetic Manipulation of Biosynthetic Pathways for Increased Deacetoxycephalosporin C Titer

A primary goal of metabolic engineering is to increase the production yield, or titer, of the desired molecule. For DAOC, this involves targeted genetic modifications within its natural biosynthetic pathway to boost the efficiency of enzymatic steps and redirect metabolic resources.

A common and effective strategy to increase product formation is to amplify the number of key enzyme-encoding genes or to enhance their expression by replacing native promoters with stronger, more active ones. oup.com In the biosynthesis of cephalosporins, several genes are critical targets for this approach. The "early cluster" of genes, including pcbAB (encoding δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase) and pcbC (encoding isopenicillin N synthase), and the "late cluster" gene cefEF (encoding DAOC synthase/hydroxylase in fungi) are frequently manipulated. researchgate.netplos.org

By introducing additional copies of the pcbC and cefEF genes into an industrial strain of Acremonium chrysogenum, researchers achieved a 50% increase in cephalosporin (B10832234) C production compared to the parent strain. tandfonline.com Similarly, engineering strains with an increased copy number of the cefEF gene has been shown to reduce the accumulation of DAOC as a byproduct by up to 50%, pushing the pathway more efficiently towards later cephalosporin derivatives. ruhr-uni-bochum.de

Promoter engineering is another powerful technique. The native promoters of β-lactam biosynthetic genes, such as the bidirectional promoter controlling pcbAB and pcbC, can be replaced with stronger constitutive promoters to ensure high-level gene expression throughout the fermentation process, independent of traditional regulatory cues like glucose repression. google.comnih.gov For example, replacing the native promoter of the acvA (pcbAB) gene in Aspergillus nidulans with a strong alcohol dehydrogenase promoter led to a significant increase in penicillin production. tandfonline.com Studies have shown that the native pcbC promoter is significantly stronger than the pcbAB promoter, highlighting the natural variance in expression that can be exploited and engineered for pathway optimization. nih.gov

Table 1: Examples of Gene Overexpression for Cephalosporin Pathway Enhancement

| Gene(s) Overexpressed | Organism | Observed Effect | Reference(s) |

| pcbC and cefEF | Acremonium chrysogenum | 50% increase in cephalosporin C production. | tandfonline.com |

| cefEF | Acremonium chrysogenum | Reduced DAOC accumulation by 50%. | ruhr-uni-bochum.de |

| mecB (cystathionine-γ-lyase) | Acremonium chrysogenum | 10-40% increase in cephalosporin C production. | researchgate.net |

| Bacterial Hemoglobin Gene | Acremonium chrysogenum | 7-64% increase in cephalosporin titer. | ruhr-uni-bochum.de |

This table is interactive. Click on the headers to sort the data.

To maximize the accumulation of a specific intermediate like DAOC, it is often necessary to block subsequent enzymatic steps or eliminate competing metabolic pathways. This is achieved through targeted gene knockouts.

A key strategy for DAOC accumulation is the disruption of the gene responsible for its conversion to the next intermediate, deacetylcephalosporin C (DAC). In the fungus A. chrysogenum, this requires modifying the bifunctional cefEF gene, which encodes an enzyme with both DAOC synthase and hydroxylase activities. nih.govnih.gov A successful approach involves replacing the fungal cefEF gene with the bacterial cefE gene from Streptomyces clavuligerus. researchgate.netmdpi.com The S. clavuligerus CefE enzyme is a monofunctional expandase that converts penicillin N to DAOC but lacks the hydroxylase activity to further convert DAOC to DAC. nih.govnih.gov This targeted replacement effectively redirects the metabolic flux, leading to the accumulation of DAOC as the primary end-product, with production levels reported to be nearly equivalent to the total β-lactam output of the parent strain. researchgate.net

In addition to blocking the main pathway, knocking out genes from competing or non-essential pathways can also improve yields. For instance, deleting the genes for sorbicillinoid biosynthesis, a yellow pigment, in A. chrysogenum resulted in a significant enhancement of cephalosporin C production, suggesting that precursor or energy pools were redirected to the antibiotic pathway. researchgate.net

Gene Overexpression and Promoter Engineering

Rational Design of Producer Strains for this compound Overproduction

Rational strain design moves beyond single-gene manipulations to a more holistic approach, utilizing advanced analytical and genetic tools to create highly optimized production hosts.

Systems biology integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) to create comprehensive models of cellular metabolism. hep.com.cn These models can identify rate-limiting steps, or "bottlenecks," in a biosynthetic pathway that are not obvious from simple pathway diagrams.

For β-lactam producers like A. chrysogenum and Penicillium chrysogenum, comparative transcriptomics between wild-type and industrial high-producing strains have revealed global changes in gene expression. nih.gov These studies show that high-yield phenotypes are often correlated with the upregulation of genes involved in precursor supply (e.g., amino acids, ATP, NADPH), as well as the biosynthetic pathway genes themselves. nih.govmdpi.com For example, analyses have highlighted the importance of efficient oxygen uptake and ATP production for maximizing β-lactam synthesis. plos.orgmdpi.com By identifying these bottlenecks, such as an inefficient transporter or a poorly expressed enzyme, targeted engineering efforts can be precisely directed to resolve the limitation and improve DAOC production. plos.orgnih.gov

The development of CRISPR/Cas9 has revolutionized genetic engineering, offering a simple, precise, and highly efficient tool for genome editing in a wide range of organisms, including industrially relevant fungi. nih.govyoutube.com This technology allows for the rapid and accurate insertion, deletion, or modification of genes to optimize metabolic pathways.

In A. chrysogenum, CRISPR/Cas9 systems have been successfully developed to achieve high-efficiency gene disruption. researchgate.net This tool is invaluable for implementing the gene knockout strategies described earlier, such as deleting genes for competing pathways or replacing endogenous genes with more efficient heterologous versions. For example, CRISPR/Cas9 can be used to precisely replace the native cefEF gene with the bacterial cefE gene to facilitate DAOC accumulation. researchgate.netresearchgate.net The precision of CRISPR/Cas9 minimizes off-target effects and accelerates the strain development cycle, making it a cornerstone of modern rational design for DAOC overproduction. nih.gov

Systems Biology Approaches to Identify Metabolic Bottlenecks

Construction of Novel Pathways for this compound Production in Non-Native Hosts

A powerful synthetic biology strategy involves transferring a biosynthetic pathway from its native, often difficult-to-manipulate producer, into a well-characterized and robust industrial host, such as Penicillium chrysogenum or Escherichia coli. This is known as heterologous production.

The production of DAOC has been successfully achieved in P. chrysogenum, a natural producer of penicillin that lacks the final genes for cephalosporin synthesis. royalsocietypublishing.orgnih.gov This was accomplished by transforming P. chrysogenum with the genes encoding isopenicillin N epimerase (cefD) and DAOC synthase (expandase, cefE) from bacteria like Streptomyces lipmanii and Streptomyces clavuligerus. royalsocietypublishing.orgroyalsocietypublishing.org The engineered P. chrysogenum strains were able to convert their native isopenicillin N intermediate into penicillin N and subsequently into DAOC, which was then secreted. royalsocietypublishing.orgnih.gov This work demonstrated the feasibility of constructing a new, hybrid fungal biosynthetic pathway. Titers of up to 2.5 g/L of DAOC have been reported in such recombinant P. chrysogenum strains. tandfonline.comnih.gov

Similarly, components of the pathway have been engineered in E. coli. While typically used for single-enzyme biocatalysis, efforts have been made to use E. coli as a whole-cell biocatalyst. nih.gov By expressing a mutant DAOC synthase and knocking out key genes in the TCA cycle (like sucA), researchers have forced the metabolic flux through the DAOC-producing reaction to regenerate essential metabolites like succinate (B1194679). hep.com.cnnih.govnih.gov This clever "rewiring" of central metabolism couples cell viability and growth to the desired bioconversion, creating a powerful system for producing cephalosporin-related molecules. hep.com.cn

Synthetic Gene Cluster Assembly and Expression

The biosynthesis of cephalosporins involves a series of enzymatic reactions catalyzed by proteins encoded by a cluster of genes. In the native producer Acremonium chrysogenum (also known as Cephalosporium acremonium), the genes for cephalosporin C (CPC) biosynthesis are located in two separate clusters: the "early" cluster containing pcbAB and pcbC, and the "late" cluster including cefEF and cefG. The cefEF gene encodes a bifunctional enzyme, this compound synthase/hydroxylase, which first converts penicillin N to DAOC and then hydroxylates DAOC to deacetylcephalosporin C (DAC). nih.govresearchgate.netruhr-uni-bochum.de In contrast, in bacterial producers like Streptomyces clavuligerus, these two steps are catalyzed by two separate enzymes encoded by the cefE (DAOCS) and cefF (DAOC hydroxylase) genes. nih.gov

A key strategy in metabolic engineering for dedicated DAOC production is the targeted modification of the cephalosporin gene cluster. One successful approach involves the disruption of the endogenous cefEF gene in an industrial strain of A. chrysogenum. This prevents the conversion of DAOC to DAC. Subsequently, a synthetic gene cassette containing the cefE gene from S. clavuligerus, which only possesses the DAOC synthase activity, is introduced and expressed in the modified A. chrysogenum strain. This strategic replacement results in recombinant strains that accumulate high titers of DAOC, with production levels reaching up to 80% of the total β-lactams produced by the parent strain. researchgate.netspringernature.com

Heterologous expression of the DAOC pathway is another significant approach. The cefE gene from S. clavuligerus has been successfully expressed in Penicillium chrysogenum, a high-level producer of penicillin. When supplemented with adipic acid, the engineered P. chrysogenum strain can produce adipyl-7-aminodeacetoxycephalosporanic acid (adipyl-7-ADCA), a derivative of DAOC. slu.se Furthermore, the entire cephamycin C gene cluster from S. clavuligerus has been expressed in other Streptomyces species, demonstrating the feasibility of transferring complex biosynthetic pathways between different hosts. researchgate.net

Modern synthetic biology techniques, such as Golden Gate assembly, are being employed to facilitate the construction and optimization of these synthetic gene clusters. This method allows for the modular assembly of different genetic parts, including promoters, terminators, and coding sequences, into a single expression construct. scilit.com Researchers have created libraries of promoters with varying strengths to precisely control the expression levels of the biosynthetic genes in A. chrysogenum, leading to significant increases in CPC production, a principle directly applicable to optimizing DAOC synthesis. scilit.com The expression of bacterial genes in eukaryotic hosts like A. chrysogenum has been demonstrated, for example, with the successful production of a bacterial hemoglobin to improve oxygen supply. mdpi.com This underscores the potential for expressing a synthetically assembled, bacterial-derived DAOC pathway in a robust fungal production host.

Table 1: Examples of Synthetic Gene Cluster Assembly and Expression for DAOC Production

| Host Organism | Genetic Modification | Outcome | Reference(s) |

|---|---|---|---|

| Acremonium chrysogenum | Disruption of native cefEF gene; Expression of S. clavuligerus cefE gene. | High-titer production of this compound (DAOC). | researchgate.netspringernature.com |

| Penicillium chrysogenum | Heterologous expression of S. clavuligerus cefE gene. | Production of adipyl-7-aminodeacetoxycephalosporanic acid (adipyl-7-ADCA). | slu.se |

| Acremonium chrysogenum | Use of Golden Gate assembly with a promoter library to control biosynthetic gene expression. | Increased Cephalosporin C production, demonstrating fine-tuning of the pathway. | scilit.com |

| Streptomyces coelicolor | Expression of the S. clavuligerus cephamycin gene cluster. | Production of the corresponding antibiotic, albeit at lower levels than the native producer. | researchgate.net |

Co-factor Regeneration and Supply in Engineered Strains

The key enzyme responsible for the ring expansion of penicillin N to form DAOC is this compound synthase (DAOCS). This enzyme is a non-heme, Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2-OGDD). slu.sekarger.com Consequently, its catalytic activity is critically dependent on the intracellular availability of molecular oxygen (O₂), ferrous iron (Fe²⁺), and 2-oxoglutarate (also known as α-ketoglutarate). karger.comoup.com Ascorbate (B8700270) (Vitamin C) also plays a crucial role as a co-factor for 2-OGDDs, helping to maintain the iron in its reduced Fe(II) state, which is essential for catalysis. nih.govacs.org Therefore, a major focus of metabolic engineering is to ensure a sufficient and balanced supply of these co-factors to maximize DAOC production.

2-Oxoglutarate Supply: 2-oxoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle. nih.gov Engineering strategies have been developed to channel more carbon flux towards its synthesis. In one notable example, the TCA cycle in Escherichia coli was reconstituted to couple the DAOCS-catalyzed reaction with central metabolism. This forced the metabolic flux from 2-oxoglutarate to succinate to proceed through the DAOCS reaction, leading to a significant increase in the conversion of penicillin G to its corresponding DAOC analogue. nih.gov Furthermore, studies in Streptomyces clavuligerus have shown that using poorer carbon sources like α-ketoglutarate and succinate in the fermentation medium can lead to higher specific production of cephalosporins compared to preferred carbon sources like glycerol (B35011). researchgate.netnih.gov

Oxygen Supply: The DAOCS reaction is an oxidative process, making oxygen supply a potential rate-limiting step, particularly in high-density fermentations. karger.com Heterologous expression of the hemoglobin gene (vgb) from the bacterium Vitreoscilla in A. chrysogenum has been shown to improve oxygen utilization and enhance cephalosporin C production, a strategy directly applicable to improving DAOC synthesis. ruhr-uni-bochum.deresearchgate.net

Table 2: Co-factors for this compound Synthase (DAOCS) and Engineering Strategies

| Co-factor | Role in DAOCS Catalysis | Engineering Strategy for Improved Supply | Reference(s) |

|---|---|---|---|

| 2-Oxoglutarate (α-Ketoglutarate) | Co-substrate, undergoes oxidative decarboxylation to succinate. | Reconstitution of the TCA cycle to force flux through DAOCS; Use of α-ketoglutarate as a carbon source. | oup.comnih.govresearchgate.netnih.gov |

| Ferrous Iron (Fe²⁺) | Essential catalytic metal ion in the active site. | Supplementation of culture medium with iron salts; Engineering of iron uptake and metabolism pathways. | nih.govslu.sekarger.comasm.org |

| Molecular Oxygen (O₂) | Oxidant for the ring expansion reaction. | Heterologous expression of hemoglobin to improve oxygen availability. | ruhr-uni-bochum.dekarger.comresearchgate.net |

| Ascorbate (Vitamin C) | Reduces Fe³⁺ back to the active Fe²⁺ state, preventing enzyme inactivation. | Supplementation of the fermentation medium. | nih.govacs.org |

Analytical Methodologies for Deacetoxycephalosporin C Quantification and Characterization in Research

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Detection

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of Deacetoxycephalosporin C and other β-lactam antibiotics. royalsocietypublishing.orgmdx.ac.uk It offers high resolution, sensitivity, and reproducibility for separating DAOC from structurally similar biosynthetic precursors, intermediates, and by-products, such as penicillin N and deacetylcephalosporin C. royalsocietypublishing.org The selection of the HPLC method is critical and is tailored based on the specific analytical requirements, such as the complexity of the sample matrix and the need for high-throughput screening or precise quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalently used method for the routine analysis of this compound. mdpi.com This technique separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase.

The separation is achieved by eluting the sample through the column with a mobile phase, which is often a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the organic solvent concentration is increased over time, can be employed to achieve optimal separation. asm.org Detection is commonly performed using an ultraviolet (UV) detector, as the dihydrothiazine ring of the cephalosporin (B10832234) nucleus exhibits characteristic absorbance at specific wavelengths, typically between 220 nm and 260 nm. oup.comasm.org

Research findings have demonstrated the successful application of RP-HPLC for monitoring DAOC in fermentation broths of genetically engineered Penicillium chrysogenum and in enzyme assays for this compound synthase. royalsocietypublishing.orgresearchgate.net For instance, a method using a C18 column with a mobile phase of 25 mM potassium phosphate (pH 6.5) and 19% (v/v) acetonitrile has been used to separate DAOC from its precursor, penicillin N, with detection at 215 nm. researchgate.net

Table 1: Example RP-HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., LiChrospher 100 RP-18, Phenomenex C18) | asm.orgasm.org |

| Mobile Phase | Acetonitrile/Sodium Acetate (B1210297) Buffer (gradient) or Potassium Phosphate/Acetonitrile (isocratic) | researchgate.netasm.org |

| Flow Rate | 1.0 - 1.5 mL/min | asm.orgslu.se |

| Detection | UV at 215 nm, 220 nm, or 260 nm | researchgate.netasm.org |

| Temperature | Ambient or controlled (e.g., 30 °C) | mdpi.com |

For highly polar compounds like this compound, which may exhibit poor retention on standard reversed-phase columns, ion-pair HPLC offers a powerful alternative. asm.org This technique enhances retention and improves peak shape by adding an ion-pairing agent to the mobile phase. These agents are typically large ionic molecules with a hydrophobic tail, such as hexadecyltrimethylammonium bromide. asm.org

The ion-pairing agent forms a neutral, hydrophobic ion-pair with the charged analyte (DAOC possesses a carboxyl group), which can then interact more strongly with the non-polar stationary phase. This results in longer retention times and better separation from other polar, interfering compounds in the sample matrix. asm.org While highly effective, the use of ion-pair reagents requires careful method development and can make the technique less compatible with mass spectrometry detection. uni-muenchen.de This method has been successfully applied to the analysis of various cephalosporins in complex biological fluids. asm.org

Reversed-Phase HPLC with UV Detection

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and enabling the elucidation of molecular structures through fragmentation analysis.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. asm.org This hyphenated technique is particularly valuable for analyzing complex mixtures, such as fermentation broths or enzyme reaction samples. mdpi.com After separation on an HPLC column, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like DAOC without significant degradation. oup.com

LC-MS allows for the confident identification of DAOC by matching its retention time and its exact mass with that of a reference standard. High-resolution mass spectrometry (HRMS) coupled with LC can determine the molecular formula of an unknown peak by measuring its mass with very high accuracy. nih.gov Researchers have used LC-MS to purify and identify novel cephalosporin intermediates, demonstrating its utility in biosynthetic pathway studies. asm.org

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural information. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of DAOC) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the identity of DAOC unequivocally. youtube.com

This technique is crucial for distinguishing between isomers and for identifying unknown compounds or derivatives. For example, MS/MS analysis can confirm the presence of the core β-lactam and dihydrothiazine rings and identify the side chains attached to the cephalosporin nucleus. It has been used to identify intermediates in the biosynthesis of related antibiotics, confirming their proposed structures by analyzing their specific fragmentation patterns. nih.gov

Table 2: Mass Spectrometry Techniques for DAOC Analysis

| Technique | Application | Key Information Provided | Source |

|---|---|---|---|

| LC-MS (ESI) | Identification and quantification in complex mixtures | Retention time, molecular weight (m/z) | oup.comasm.org |

| LC-HRMS | Unambiguous identification and formula determination | Exact mass, elemental composition | nih.gov |

| MS/MS | Definitive structural confirmation and isomer differentiation | Characteristic fragmentation patterns, structural details | nih.govyoutube.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including this compound and its biosynthetic intermediates and derivatives. royalsocietypublishing.orgfrontiersin.org NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (proton NMR) gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov For complex structural problems, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. asm.org

NMR analysis was critical in the initial identification of DAOC produced by a transformant of Penicillium chrysogenum, confirming its structure alongside HPLC and MS data. royalsocietypublishing.org It is also the definitive method for characterizing novel cephalosporin analogues generated through precursor-directed biosynthesis or enzymatic modification. nih.gov By comparing the NMR spectra of a new derivative with that of the parent DAOC, researchers can precisely determine the location and nature of structural modifications.

Spectrophotometric Assays for Enzyme Activity and Product Measurement

Spectrophotometric assays are fundamental tools for quantifying and characterizing this compound (DAOC) and the enzymes involved in its synthesis. These methods are valued for their simplicity, speed, and ability to provide continuous, real-time measurements of enzyme activity. The primary principle behind these assays is the distinct ultraviolet (UV) absorbance properties of the cephalosporin nucleus compared to its penicillin precursor.